N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride
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Overview
Description
N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring and an aminoethylphenyl group. It is often used in research due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-(1-aminoethyl)benzylamine with naphthalene-2-carboxylic acid chloride under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide
- N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrobromide
Uniqueness
N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
N-[[4-(1-aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O.ClH/c1-14(21)16-8-6-15(7-9-16)13-22-20(23)19-11-10-17-4-2-3-5-18(17)12-19;/h2-12,14H,13,21H2,1H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHLAQNQFJRTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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